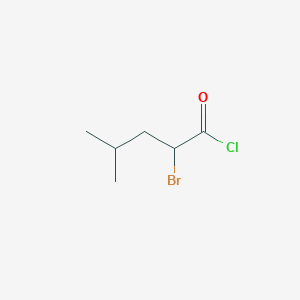

2-Bromo-4-methylpentanoyl chloride

Descripción

Contextualization within α-Haloacyl Halides in Chemical Research

Alpha-haloacyl halides represent a significant class of organic compounds characterized by a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the carbon atom adjacent to the carbonyl group of an acyl halide. nih.govresearchgate.net This particular arrangement of functional groups imparts a high degree of reactivity, making them powerful electrophiles in a wide array of chemical reactions. The α-halogen provides a site for nucleophilic substitution, while the acyl halide is highly susceptible to attack by nucleophiles, leading to acylation. nih.gov

Within this class, α-bromoacyl halides like 2-Bromo-4-methylpentanoyl chloride are of particular interest. The bromine atom is a good leaving group, facilitating various substitution reactions. The reactivity of these compounds allows for their use in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic scaffolds. nih.gov Research into α-haloamides, which can be synthesized from α-haloacyl halides, highlights the versatility of this structural motif in forming diverse cyclic compounds and as building blocks for bioactive molecules. nih.gov

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. Its dual reactivity allows for sequential or tandem reactions to introduce the 2-bromo-4-methylpentanoyl moiety or to use the two reactive sites to construct different parts of a target molecule. This versatility makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The acyl chloride function readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reactivity is fundamental to its application in building larger molecules. For instance, acyl chlorides are key precursors in the synthesis of α,α-dideuterio alcohols, which are valuable as internal standards in analytical chemistry or as components of deuterated drug candidates. mdpi.com

The bromine atom at the α-position further enhances its synthetic utility. It can be displaced by various nucleophiles or participate in the formation of organometallic reagents. This allows for the introduction of a wide range of functional groups at the alpha position. A similar compound, 2-bromo-4-methylpropiophenone, serves as a crucial intermediate in the synthesis of 4-methyl methcathinone (B1676376) HCl (mephedrone), illustrating the role of α-bromo ketones (which can be derived from α-bromoacyl halides) in the synthesis of psychoactive substances. chemicalbook.com

Overview of Research Trajectories and Academic Contributions

Academic and industrial research involving this compound and related α-haloacyl halides has been driven by the need for efficient synthetic routes to complex, high-value molecules. The development of methods to synthesize these reactive intermediates has been a focus of chemical research. For example, a common route to this compound involves the treatment of 2-bromo-4-methylpentanoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. The precursor, 2-bromo-4-methylpentanoic acid, can itself be synthesized from the corresponding amino acid, D-leucine, through a diazotization reaction in the presence of hydrobromic acid.

Research has also focused on harnessing the reactivity of these compounds. They are recognized as important intermediates for introducing brominated acyl groups into target molecules. This is particularly relevant in medicinal chemistry, where the introduction of halogens can significantly modulate the biological activity of a molecule. The compound is noted for its utility in creating precursors for β-blockers and in the synthesis of various agrochemicals.

The broader field of α-halo-carbonyl compounds continues to be an active area of research. Studies on α-haloamides, for instance, have shown their utility in radical-mediated transformations and transition metal-catalyzed cross-coupling reactions to form a variety of cyclic and heterocyclic structures. nih.gov These research trajectories underscore the ongoing importance of bifunctional building blocks like this compound in advancing the capabilities of modern organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGRVWSONWFJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542838 | |

| Record name | 2-Bromo-4-methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59960-79-1 | |

| Record name | 2-Bromo-4-methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methylpentanoyl Chloride

Synthesis from 2-Bromo-4-methylpentanoic Acid

The conversion of 2-bromo-4-methylpentanoic acid to its corresponding acyl chloride is a direct and common method for synthesizing 2-bromo-4-methylpentanoyl chloride. This transformation involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, typically using a chlorinating agent.

Reactant Optimization and Reaction Condition Analysis

The efficiency of converting 2-bromo-4-methylpentanoic acid to the acyl chloride is highly dependent on the choice of chlorinating agent and the reaction conditions. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this purpose. commonorganicchemistry.comlibretexts.org

The reaction with thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. blogspot.comchemguide.co.uk Oxalyl chloride also offers the advantage of producing volatile byproducts (CO₂, CO, and HCl), which allows for easy isolation of the product. researchgate.netchemicalbook.com Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, making it suitable for smaller-scale preparations or for substrates sensitive to harsher conditions. researchgate.net

Optimization of reaction conditions involves controlling temperature and reaction time. A specific procedure for the synthesis of this compound involves the dropwise addition of oxalyl chloride to a solution of 2-bromo-4-methylpentanoic acid. The reaction is typically stirred for an extended period, for example, 20 hours, to ensure complete conversion. Removal of the solvent under reduced pressure yields the final product.

A comparative analysis of common chlorinating agents highlights their respective advantages and typical reaction conditions.

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat reagent at reflux | SO₂, HCl (gaseous) | Readily available, gaseous byproducts simplify workup. blogspot.comorganicchemistrytutor.com |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (B109758) (DCM) at room temperature, often with catalytic DMF | CO, CO₂, HCl (gaseous) | Milder conditions, high purity of products, gaseous byproducts. commonorganicchemistry.comresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Cold reaction | POCl₃, HCl | Effective, but byproduct removal can be more complex. chemguide.co.uk |

Solvent Systems and Catalytic Considerations (e.g., pyridine (B92270), oxalyl chloride)

The choice of solvent and catalyst plays a crucial role in the synthesis of acyl chlorides. Anhydrous, non-protic solvents are required to prevent unwanted side reactions. Dichloromethane is a common solvent for reactions using oxalyl chloride due to its inertness and ease of removal. Other solvents like benzene (B151609), chloroform (B151607), or carbon tetrachloride can also be employed. scispace.com

The addition of a catalyst can significantly accelerate the reaction rate and improve yields, especially when using thionyl chloride. Pyridine is frequently used in small, catalytic amounts. scispace.com It acts as a nucleophilic catalyst by reacting with the chlorinating agent to form a highly reactive intermediate, which is then more readily attacked by the carboxylic acid. stackexchange.com Pyridine also serves as a base to neutralize the HCl gas produced during the reaction, which can be particularly beneficial for acid-sensitive substrates. quora.comproprep.com The use of equimolar quantities of acid, pyridine, and thionyl chloride has been shown to allow the reaction to proceed rapidly at lower temperatures, resulting in high yields. scispace.com

In syntheses involving oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used. commonorganicchemistry.comblogspot.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly electrophilic intermediate that efficiently drives the conversion of the carboxylic acid to the acyl chloride.

A specific reported synthesis of this compound utilizes oxalyl chloride as the reactant and a catalytic amount of pyridine in a dichloromethane solvent system. This highlights the practical application of these catalytic considerations.

Bromination Strategies for 4-Methylpentanoyl Chloride Precursors

An alternative synthetic route involves the α-bromination of a 4-methylpentanoyl precursor. This strategy can begin with either 4-methylpentanoic acid, which is then converted to the acyl chloride, or potentially the direct bromination of 4-methylpentanoyl chloride.

Direct Halogenation Approaches (e.g., molecular bromine with metal catalysts like Fe or AlBr₃)

The direct α-bromination of carboxylic acids is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orglibretexts.org This method involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). jove.combyjus.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. libretexts.orgmasterorganicchemistry.com This enol form readily reacts with Br₂ at the α-carbon. masterorganicchemistry.com Subsequent hydrolysis or reaction with the starting carboxylic acid yields the α-bromo carboxylic acid. wikipedia.org

To obtain this compound via this pathway, 4-methylpentanoic acid would first be subjected to HVZ conditions to produce 2-bromo-4-methylpentanoic acid, which would then be converted to the acyl chloride as described in section 2.1. While direct α-bromination of an acyl chloride can occur, the HVZ reaction specifically starts with the carboxylic acid. masterorganicchemistry.com The use of metal catalysts like Fe or AlBr₃ is typically associated with electrophilic aromatic substitution on a benzene ring, not the α-halogenation of aliphatic acyl halides.

N-Halosuccinimide Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of carbonyl compounds, including acyl chlorides. wikipedia.orgmasterorganicchemistry.com It serves as a source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and ease of handling. manac-inc.co.jp The reaction of an acyl chloride with NBS can be promoted by acid catalysis. wikipedia.org This method can be a high-yielding process with fewer side-products compared to other techniques. missouri.edu

For the synthesis of this compound, 4-methylpentanoyl chloride could be treated with NBS under appropriate catalytic conditions to introduce the bromine atom at the alpha position. A method for α-bromination of carboxylic acids involves reacting the corresponding carboxylic acid chloride with NBS in a thionyl chloride–carbon tetrachloride–HBr system, which allows for smooth bromination under mild heating. manac-inc.co.jp

Table 2: Comparison of α-Bromination Methods

| Method | Brominating Agent | Catalyst/Conditions | Substrate | Key Features |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky | Br₂ | PBr₃ (catalytic) | Carboxylic Acid | Classic method, proceeds via an acyl bromide intermediate. wikipedia.orglibretexts.org |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acid catalysis | Acyl Chloride/Carbonyl Derivative | Milder conditions, easier to handle reagent, often high-yielding. wikipedia.orgmissouri.edu |

Optimization of Regioselectivity and Stereoselectivity in α-Bromination

Regioselectivity: The α-bromination of 4-methylpentanoyl chloride is inherently regioselective, as there is only one α-carbon with hydrogens available for substitution. In cases with multiple, non-equivalent α-positions, regioselectivity is a significant consideration. For ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, proceeding through the more stable, thermodynamically favored enol intermediate. stackexchange.com Conversely, base-promoted halogenation is kinetically controlled and occurs at the less sterically hindered α-carbon. stackexchange.com These principles can be extended to the synthesis of related α-halo carbonyl compounds.

Stereoselectivity: Since the α-carbon of this compound is a stereocenter, controlling the stereochemistry of the bromination step is crucial for synthesizing enantiomerically pure or enriched material. The methods described above (HVZ and standard NBS bromination) typically produce a racemic mixture.

Achieving stereoselectivity requires the use of chiral auxiliaries or asymmetric catalysis. Organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of aldehydes and ketones. acs.org Chiral secondary amines, for instance, can catalyze the enantioselective α-bromination of aldehydes with NBS. acs.org Similarly, chiral Lewis acids or phase-transfer catalysts based on Cinchona alkaloids have been successfully employed for the enantioselective α-chlorination and bromination of β-keto esters and other carbonyl compounds. nih.govnih.gov These advanced methods could potentially be adapted for the stereoselective synthesis of chiral this compound or its precursors, providing access to specific stereoisomers for specialized applications. nih.govorganic-chemistry.org

Conversion of Carboxylic Acids to Acyl Chlorides

The direct conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For this compound, this is typically accomplished by reacting 2-bromo-4-methylpentanoic acid with a suitable chlorinating agent. The choice of reagent and reaction conditions is crucial to ensure high yield and purity of the desired product.

Utilizing Thionyl Chloride and Co-catalysts (e.g., DMF)

A widely employed method for the synthesis of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). wikipedia.orgchemguide.co.uk This reagent is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. wikipedia.org The reaction can be performed by refluxing the carboxylic acid with a slight excess of thionyl chloride. pjoes.com

The reaction rate can be significantly increased by the use of a catalyst. google.com N,N-dimethylformamide (DMF) is a common and effective catalyst for this transformation. wikipedia.orggoogle.com The catalytic cycle begins with the reaction of DMF and thionyl chloride to form an electrophilic Vilsmeier reagent, an iminium intermediate. This intermediate then reacts with the carboxylic acid, activating it towards nucleophilic attack by the chloride ion. wikipedia.org The use of catalysts like pyridine or N,N-disubstituted formamides is a common industrial practice to enhance the reaction rate. google.com

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis

| Parameter | Condition | Source |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | wikipedia.orgchemguide.co.uk |

| Co-catalyst | N,N-dimethylformamide (DMF), Pyridine | wikipedia.orggoogle.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | wikipedia.org |

| Purification | Fractional distillation | chemguide.co.uk |

Employing Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. chemicalbook.com It is often considered a milder and more selective reagent compared to thionyl chloride, although it is more expensive. wikipedia.orgwikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts, namely carbon dioxide (CO₂) and carbon monoxide (CO), along with hydrogen chloride (HCl), facilitating product isolation. chemicalbook.com

Similar to the thionyl chloride reaction, catalysis with DMF is often employed. The mechanism involves the formation of a Vilsmeier-type intermediate from oxalyl chloride and DMF, which then activates the carboxylic acid. wikipedia.org Pyridine can also be used as a catalyst. A described synthesis of this compound involves the dropwise addition of oxalyl chloride to a solution of 2-bromo-4-methylpentanoic acid and a catalytic amount of pyridine in dichloromethane. The reaction proceeds at room temperature, and after stirring for an extended period, the solvent is removed under reduced pressure to yield the product.

Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride

| Feature | Thionyl Chloride | Oxalyl Chloride | Source |

| Reactivity | More reactive | Milder, more selective | wikipedia.orgwikipedia.org |

| Cost | Less expensive | More expensive | wikipedia.org |

| Byproducts | SO₂, HCl | CO, CO₂, HCl | wikipedia.orgchemicalbook.com |

| Catalyst | DMF, Pyridine | DMF, Pyridine | wikipedia.orggoogle.com |

Derivation from Related Branched-Chain Carboxylic Acid Structures

An alternative approach to synthesizing this compound involves starting from a related branched-chain carboxylic acid, such as 4-methylpentanoic acid, and introducing the bromine atom at the alpha position before or after the formation of the acyl chloride.

Application of Hell-Volhard-Zelinsky Type Reactions

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. alfa-chemistry.comorganic-chemistry.orgbyjus.com This reaction involves treating a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃). alfa-chemistry.comorganic-chemistry.org The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. nrochemistry.commasterorganicchemistry.com This enol form readily reacts with bromine at the α-carbon. masterorganicchemistry.com The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid or, in this context, potentially used to generate the acyl chloride.

To obtain this compound, one could first subject 4-methylpentanoic acid to the HVZ reaction to produce 2-bromo-4-methylpentanoic acid. This intermediate would then be converted to the target acyl chloride using the methods described in section 2.3. The initial product of the HVZ reaction is an α-halo acyl halide, which is typically hydrolyzed during workup to the carboxylic acid. nrochemistry.com However, by controlling the reaction conditions and subsequent steps, the formation of the acyl chloride could be achieved.

Alkylation and Subsequent Halogenation of Enolate Intermediates

Another synthetic strategy involves the generation of an enolate from a suitable precursor, followed by alkylation and halogenation. While less direct for this specific compound, the principles of enolate chemistry are fundamental in the synthesis of substituted carbonyl compounds.

A more relevant application of halogenation in a similar context involves the electrophilic halogenation of allenoates. While not directly applicable to the synthesis of this compound from an enolate, it demonstrates the principle of introducing a halogen atom into a molecule containing a carbonyl group. chemrxiv.org In a more tailored approach, one could envision a multi-step synthesis where a simpler ester is alkylated to introduce the isobutyl group, followed by conversion to the carboxylic acid, and then α-bromination and chlorination as separate steps.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of acyl chloride synthesis, this often involves exploring alternative reagents, catalysts, and reaction conditions that reduce waste and avoid hazardous substances.

While specific green chemistry methods for this compound are not extensively documented, general trends in acyl chloride synthesis can be applied. One area of development is the use of metal-free, neutral conditions for acylation reactions. tandfonline.com For instance, the use of phosphate (B84403) buffers as a reaction medium for the condensation of amines with acid chlorides has been reported as a green method, avoiding the need for organic solvents and facilitating product isolation. tandfonline.com

Another approach involves the use of polymer-supported reagents, which can simplify purification and allow for catalyst recycling. For example, polymer-supported triphenylphosphine (B44618) has been used in conjunction with carbon tetrachloride to convert carboxylic acids to acyl chlorides, although this specific method has its own environmental considerations regarding the solvent. researchgate.net The development of catalytic methods that avoid stoichiometric amounts of reagents like thionyl chloride or oxalyl chloride is an ongoing area of research in green chemistry. pjoes.comtaylorandfrancis.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Methylpentanoyl Chloride

Reactions Involving the α-Bromo Substituent

The bromine atom located at the carbon adjacent to the carbonyl group (the α-position) introduces another layer of reactivity to the molecule. This C-Br bond is susceptible to cleavage through several pathways.

The α-bromo substituent can be displaced by nucleophiles in an SN2 reaction. Given that the α-carbon is a stereocenter (in chiral, non-racemic forms of the molecule), the stereochemical outcome of this displacement is of significant interest. For an SN2 reaction, an inversion of configuration at the α-carbon is typically expected. The facility of this reaction is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.

Factors that favor SN2 displacement at the α-carbon include:

Use of strong, non-bulky nucleophiles.

Aprotic polar solvents.

Moderate reaction temperatures to disfavor competing elimination reactions.

While specific studies on the stereoselective displacement for 2-bromo-4-methylpentanoyl chloride are not abundant, related systems like 2-halogeno-1,3,2-dioxaphosphorinan-2-thiones show that nucleophilic displacement at an electrophilic center adjacent to a stereocenter can proceed with high stereospecificity, often with inversion or retention depending on the mechanism. mdpi.com The choice of nucleophile and reaction conditions is crucial for controlling the stereochemical outcome. chegg.com

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate over nucleophilic substitution at the α-carbon. In this pathway, the base abstracts a proton from the β-carbon (carbon-3), leading to the formation of a double bond between the α and β carbons and the expulsion of the bromide ion.

This β-elimination reaction would convert this compound into an α,β-unsaturated acyl chloride. The primary product expected from this pathway is 4-methylpent-2-enoyl chloride. The use of a strong, non-nucleophilic base such as potassium tert-butoxide in a non-polar solvent would favor this elimination pathway. quora.com The stability of the resulting conjugated system also provides a thermodynamic driving force for the reaction.

The α-bromo group can serve as a handle for initiating radical reactions. The C-Br bond is weaker than a C-H or C-C bond and can be cleaved homolytically under thermal or photochemical conditions, or through single-electron transfer (SET) from a metal or a photoredox catalyst. acs.org This cleavage generates a carbon-centered radical at the α-position. youtube.comchadsprep.com

Once formed, this α-acyl radical is a versatile intermediate that can participate in various transformations: nih.gov

Addition to Alkenes (Giese-type reaction): The radical can add across a carbon-carbon double bond to form a new C-C bond.

Atom Transfer Radical Polymerization (ATRP): The α-bromo group can act as an initiator for controlled radical polymerization processes.

Reductive Dehalogenation: The radical can be quenched by a hydrogen atom donor to yield 4-methylpentanoyl chloride.

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating such radicals from α-bromo carbonyl compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type with derivatives)

Modern synthetic chemistry has seen a surge in the use of palladium catalysts to forge carbon-carbon and carbon-heteroatom bonds. Both the acyl chloride and the α-bromo functionalities of this compound and its derivatives can participate in such cross-coupling reactions.

The acyl chloride group can undergo Stille-type cross-coupling with organostannanes. organic-chemistry.orgacs.org This reaction provides a powerful method for ketone synthesis and is known to be highly chemoselective, often tolerating other halide functionalities within the molecule. organic-chemistry.orgacs.org

More relevant to the α-bromo substituent is the Suzuki-Miyaura cross-coupling. While the acyl chloride itself is highly reactive, it can be readily converted into a more stable derivative, such as an ester or an amide. An α-bromo amide derived from this compound could then undergo an enantioselective palladium-catalyzed Suzuki-Miyaura coupling with an aryl boronic acid. nih.gov This reaction would form a new carbon-carbon bond at the α-position, generating chiral α-aryl carboxamides with high enantioselectivity. nih.gov The development of specialized chiral phosphine (B1218219) ligands is often critical for achieving high levels of stereocontrol in these transformations. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Functional Group | Coupling Partner | Reaction Type | Potential Product |

|---|---|---|---|

| Acyl Chloride | Organostannane (R'-SnBu₃) | Stille Coupling | Ketone (R-CO-R') |

| α-Bromo (on amide derivative) | Aryl Boronic Acid (Ar-B(OH)₂) | Suzuki-Miyaura Coupling | α-Aryl Amide |

Advanced Organocatalytic and Metal-Catalyzed Transformations

Beyond classical reactions, this compound is a substrate for a range of advanced catalytic transformations. These methods offer high efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Radical Reactions: As an extension of the radical reactions mentioned earlier, transition metals can catalyze the formation and reaction of radicals from α-bromo carbonyls. For instance, palladium-catalyzed couplings with allylic alcohols can proceed through a tandem process involving the formation of an α-acyl radical. rsc.orgrsc.org

Organocatalysis: Chiral organocatalysts, such as amines or thioureas, can be used to activate the molecule and control the stereochemical outcome of reactions. For example, an organocatalyst could facilitate an enantioselective nucleophilic substitution on the α-bromo position or an asymmetric addition to the carbonyl group of a derived aldehyde.

Photoredox Catalysis: As noted, visible-light photoredox catalysis provides a powerful platform for reactions involving this compound. nih.gov By using a suitable photocatalyst, it is possible to generate an α-acyl radical under exceptionally mild conditions. This radical can then be used in a variety of coupling reactions, including Giese additions and Minisci-type acylations of heteroarenes, that were previously difficult to achieve. nih.gov

The ongoing development in catalysis continues to expand the synthetic utility of versatile building blocks like this compound, enabling the construction of complex molecular architectures with high precision. rsc.org

Lewis Acid-Promoted Reactions

Lewis acids play a pivotal role in enhancing the electrophilic character of this compound, thereby facilitating a range of chemical transformations. The interaction of a Lewis acid with the carbonyl oxygen or the halogen atoms can significantly alter the molecule's reactivity, making it more susceptible to nucleophilic attack or enabling other reaction cascades.

The primary mode of activation by a Lewis acid involves coordination to the carbonyl oxygen atom. This coordination polarizes the carbon-oxygen double bond, which in turn increases the partial positive charge on the carbonyl carbon, rendering it a much stronger electrophile. This heightened electrophilicity allows for reactions with even weak nucleophiles.

A proposed general mechanism for Lewis acid-catalyzed acylation reactions involves the formation of a highly reactive acylium ion or a polarized donor-acceptor complex. For instance, in the presence of a metal triflate catalyst like copper(II) triflate (Cu(OTf)₂), the acyl chloride can be converted into a more reactive acyl triflate intermediate. organic-chemistry.org This intermediate then readily reacts with a nucleophile, such as an alcohol or an amine, to yield the corresponding ester or amide, with the regeneration of the Lewis acid catalyst. organic-chemistry.org

Table 1: Lewis Acids in Acylation Reactions

| Lewis Acid | Substrate | Product | Conditions | Yield |

|---|---|---|---|---|

| Cu(OTf)₂ | Alcohols, Thiols | Esters, Thioesters | CH₂Cl₂ | High |

| Sn(OTf)₂ | Alcohols, Sugars | Esters | CH₂Cl₂ | High |

| BF₃·OEt₂ | Various | Acylated Products | Varies | Moderate to High |

| ZnCl₂ | Various | Acylated Products | Varies | Moderate |

This table illustrates the utility of various Lewis acids in promoting acylation reactions, a class of reactions that this compound readily undergoes.

Furthermore, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective promoters of atom-transfer radical addition reactions involving structurally similar α-bromo carbonyl compounds. acs.org In such reactions, the Lewis acid coordinates to the carbonyl group, which facilitates the homolytic cleavage of the carbon-bromine bond and subsequent addition of the resulting radical across a double bond. acs.org This methodology provides a powerful tool for the formation of new carbon-carbon bonds. The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries, where the Lewis acid plays a crucial role in creating a rigid, chelated intermediate that directs the approach of the incoming reactant. acs.org

Lewis Base-Activated Nucleophilic Halo-Michael Additions

In contrast to Lewis acid catalysis, which enhances the electrophilicity of the acyl chloride, Lewis bases can be employed to generate a nucleophilic halogen source from a suitable donor, which can then participate in conjugate additions. This represents an umpolung, or reversal of polarity, of the typical reactivity of halogenated compounds.

A notable example of this strategy is the use of a tetrahydrothiophene (B86538) oxide (THTO) and a halosilane combination to effect a nucleophilic halo-Michael addition. rsc.org In this system, the Lewis base, THTO, activates the halosilane, leading to the formation of a nucleophilic halide species. This nucleophilic halide can then add to a Michael acceptor, such as an α,β-unsaturated ketone or ester, in a conjugate fashion.

While not specifically documented for this compound itself, the general mechanism provides a framework for its potential application. The process would involve the generation of a bromide ion from a bromine source, facilitated by a Lewis base. This bromide ion would then act as the nucleophile in a Michael addition reaction.

Table 2: Components for Lewis Base-Activated Halo-Michael Addition

| Component | Role | Example |

|---|---|---|

| Lewis Base | Activator of Halogen Source | Tetrahydrothiophene oxide (THTO) |

| Halogen Source | Provides Nucleophilic Halide | N-Bromosuccinimide (NBS) |

This table outlines the key components and their roles in a generalized Lewis base-activated halo-Michael addition.

The reaction is particularly valuable for the diastereoselective installation of a halogen atom at the β-position of a carbonyl compound. rsc.org By employing chiral α,β-unsaturated acyloxazolidinones as Michael acceptors, it is possible to achieve high levels of stereocontrol in the addition of the nucleophilic halide. rsc.org The Lewis base is crucial in this process as it facilitates the formation of the key nucleophilic species under mild conditions, avoiding harsh reagents that might otherwise lead to side reactions or decomposition of sensitive substrates.

Strategic Derivatization and Functionalization Utilizing 2 Bromo 4 Methylpentanoyl Chloride

Synthesis of Chiral α-Halo Esters and Their Stereoisomeric Purity

The presence of a stereocenter at the α-carbon allows for the synthesis of chiral molecules using 2-bromo-4-methylpentanoyl chloride. A key strategy to obtain enantiomerically enriched products is to start from a chiral precursor. For instance, the synthesis of chiral 2-bromo-4-methylpentanoic acid can be achieved via the diazotization of a natural amino acid, such as D-leucine, in the presence of hydrobromic acid. This process converts the primary amine group of the amino acid into a bromine atom with retention of configuration.

Subsequent treatment of the resulting chiral 2-bromo-4-methylpentanoic acid with a chlorinating agent like oxalyl chloride affords the corresponding chiral this compound. When this enantiomerically enriched acyl chloride is reacted with an alcohol (esterification), it produces the corresponding chiral α-halo ester. The stereoisomeric purity of the final ester is directly correlated with the enantiomeric purity of the starting amino acid and the degree to which the stereocenter is maintained throughout the reaction sequence. While racemization is a potential side reaction, this pathway is a standard method for generating chiral α-halo esters.

Preparation of N-Substituted Amino Acid Derivatives and Peptide Precursors

The high reactivity of the acyl chloride functional group makes this compound an effective acylating agent for amines, including amino acids and their derivatives. This reaction, a variation of the Schotten-Baumann reaction, is fundamental for creating N-substituted amino acid derivatives and for building peptide backbones. reddit.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the release of hydrogen chloride.

This methodology can be used to introduce the 2-bromo-4-methylpentanoyl moiety onto a wide range of amino acid esters or protected amino acids. The resulting products are themselves valuable precursors for more complex molecules, including peptidomimetics and other bioactive compounds. The bromine atom provides a secondary reaction site for further functionalization through nucleophilic substitution. An example of such a derivative is 2-[(2-Bromo-4-methylpentanoyl)amino]benzamide, which is documented in chemical databases. nih.gov The development of flow chemistry techniques for peptide synthesis, which can utilize acyl chloride intermediates, highlights the potential for scalable production of these derivatives. nih.gov

Table 1: Examples of N-Acylation Reactions

| Amine Substrate | Product Class |

|---|---|

| Amino Acid Esters | N-(2-Bromo-4-methylpentanoyl) Amino Acid Esters |

| Anthranilamide | 2-[(2-Bromo-4-methylpentanoyl)amino]benzamide |

| Primary Alkylamines | N-Alkyl-2-bromo-4-methylpentanamides |

| Anilines | N-Aryl-2-bromo-4-methylpentanamides |

Construction of Complex Carbonyl Compounds and Their Libraries

This compound is a key starting material for constructing a diverse range of more complex carbonyl compounds. Its dual reactivity allows for sequential or one-pot modifications, making it an ideal substrate for generating chemical libraries. The acyl chloride can react with a wide array of nucleophiles to form various carbonyl derivatives. For example, reaction with organocuprates or other organometallic reagents can lead to the formation of ketones.

While not starting from the acyl chloride directly, the synthesis of 4-methyl methcathinone (B1676376) (4-MMC) from 4-methylpropiophenone illustrates a relevant transformation pathway where an α-bromo ketone intermediate is formed and subsequently aminated. guidechem.comchemicalbook.com This demonstrates how the bromo-carbonyl motif can be used to build more complex structures. By reacting this compound with a library of different alcohols, amines, or carbon nucleophiles, a corresponding library of esters, amides, and ketones can be efficiently synthesized. The bromine atom in these products can then be used in subsequent reactions, such as cross-coupling or substitution, to further increase molecular diversity.

Development of Novel Heterocyclic Systems Incorporating the Pentanoyl Moiety

The bifunctional nature of this compound makes it a promising candidate for the synthesis of heterocyclic compounds. The acyl chloride can act as an electrophile to engage with a nucleophile, while the α-bromo group provides a handle for a subsequent intramolecular cyclization reaction. For example, reaction with a dinucleophile, such as a thioamide or a substituted urea, could lead to the formation of five- or six-membered rings.

Although specific examples utilizing this compound in heterocyclic synthesis are not prominently documented in the searched literature, its structure is analogous to precursors used in well-established cyclization reactions. Plausible synthetic routes include:

Thiazole (B1198619) Synthesis: Reaction with a thioamide could proceed via initial N-acylation, followed by an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the bromine, leading to a thiazole ring after dehydration.

Oxazole (B20620) Synthesis: A similar reaction with an amide could potentially form an oxazole derivative.

Pyrazine or Piperazine Derivatives: Condensation with 1,2-diamines could lead to the formation of seven-membered rings or, under specific conditions, rearranged piperazinone structures.

These proposed pathways highlight the untapped potential of this reagent in the construction of novel heterocyclic frameworks incorporating the 4-methylpentanoyl side chain.

Acylation of Diverse Substrates in Synthetic Cascades

A synthetic cascade, or tandem reaction, involves multiple bond-forming events occurring in sequence without the isolation of intermediates. This compound is well-suited for initiating such cascades due to its potent acylating ability. One of the most common applications is in Friedel-Crafts acylation, where the acyl group is attached to an aromatic ring in the presence of a Lewis acid catalyst. libretexts.org The resulting α-bromo ketone can then be used in subsequent steps. For example, the ketone can be reduced to an alkane (Clemmensen or Wolff-Kishner reduction), and the bromo group can be substituted or eliminated. libretexts.org

A documented example of its use in a synthetic sequence is the acylation of 2,6-dimethoxy-4-methylphenol. In this reaction, the acyl chloride reacts with the phenol (B47542) in the presence of a base (triethylamine) to form the corresponding ester. This reaction is the first step in a multi-step synthesis, demonstrating the role of this compound in building more complex molecular architectures.

Table 2: Acylation of Substrates in Synthetic Sequences

| Substrate | Reaction Type | Product | Potential Subsequent Steps |

|---|---|---|---|

| Benzene (B151609) | Friedel-Crafts Acylation | 1-Aryl-2-bromo-4-methylpentan-1-one | Reduction, Nucleophilic Substitution, Nitration libretexts.org |

| 2,6-Dimethoxy-4-methylphenol | Esterification | 2,6-Dimethoxy-4-methylphenyl 2-bromo-4-methylpentanoate | Further functionalization, Rearrangement |

| Amines | Amidation | N-Substituted-2-bromo-4-methylpentanamide | Intramolecular Cyclization, Substitution of Bromine |

Role in Advanced Organic Synthesis and Materials Science Research

Building Block for Bioactive Molecules and Drug Intermediates

The compound is a key intermediate in the synthesis of molecules designed for biological and pharmaceutical applications. Its ability to introduce the 2-bromo-4-methylpentanoyl moiety into other molecules is fundamental to its role in medicinal chemistry.

2-Bromo-4-methylpentanoyl chloride is employed as a precursor in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs). researchgate.net Its reactivity is harnessed to build more complex molecules that are then tested for therapeutic activity. For instance, it is used as a reactive intermediate in the synthesis of novel enzyme inhibitors. In one synthetic approach targeting the bacterial elastase LasB, a virulence factor in Pseudomonas aeruginosa, 2-bromo-4-methylpentanoic acid is first converted to its more reactive acyl chloride form (this compound). This intermediate is then immediately reacted with an aniline (B41778) derivative to form a crucial amide bond, a key step in constructing the final inhibitor molecule. thieme-connect.de

This compound also plays a role in foundational peptide chemistry, which is crucial for drug discovery. In early examples of peptide synthesis, it was used under the name α-bromoisocaproyl chloride. It was reacted with the tripeptide triglycine (B1329560) to form α-bromoisocaproyl-triglycine, which was then coupled to other peptide chains to create larger, more complex peptides. google.com This demonstrates its utility in systematically building peptide backbones for research into bioactive polypeptides. google.com Its inclusion is also noted in patent literature concerning the synthesis of compounds aimed at treating central nervous system pathologies. evitachem.com

The acyl chloride functional group provides a direct pathway to the synthesis of ester compounds, many of which exhibit biological activity. This transformation is typically achieved through the Schotten-Baumann reaction or similar acylation procedures where the acyl chloride reacts with an alcohol or phenol (B47542). The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an ester linkage and the elimination of hydrogen chloride. By selecting an alcohol or phenol moiety with known biological properties, chemists can create novel ester-containing molecules for further study.

Synthesis of High-Performance Polymeric Materials (e.g., polyamides, polyesters)

While specific examples of high-performance polymers derived from this compound are not extensively documented in public literature, its chemical structure makes it a candidate for creating specialized polymers. Acyl chlorides are classic monomers in step-growth polymerization. In principle, this compound could be reacted with difunctional nucleophiles, such as diamines or diols, to synthesize polyesters and polyamides, respectively.

The unique bifunctional nature of the molecule offers further possibilities. The acyl chloride group would participate in the polymerization to form the polymer backbone, while the bromine atom would be incorporated as a pendant group along the chain. This bromine atom could then serve as a reactive site for post-polymerization modification, allowing for the grafting of other chemical moieties to tailor the polymer's final properties, such as solubility, thermal stability, or bio-adhesion. This potential makes it a person of interest for the development of functional or "smart" materials.

Preparation of Specialized Functional Organic Compounds

Beyond pharmaceuticals and polymers, this compound is a precursor to a range of organic compounds with specialized functions.

The compound is utilized in the production of certain dyes and other specialty chemicals. The chemical structure can be incorporated into larger chromophore systems, where the alkyl and bromo groups might modulate properties like solubility and light-fastness. While its role as a precursor for surfactants or fragrances is not widely detailed, its branched alkyl chain (an isohexyl group) is a structural feature sometimes found in molecules designed for these applications.

The high reactivity of this compound makes it a useful tool for modifying biomolecules to investigate their function and mechanisms. It can be used to covalently label proteins or peptides at nucleophilic sites, such as the amine groups of lysine (B10760008) residues or the hydroxyl groups of serine and threonine.

A clear example of this application is its use in early peptide chemistry to elongate peptide chains. By reacting this compound with a small peptide like triglycine, researchers were able to covalently attach the "α-bromoisocaproyl" group. google.com This modified peptide could then be used in subsequent steps to build larger, more complex peptide structures, allowing for the systematic study of peptide properties and function. google.com This ability to modify specific biomolecules is essential for probing biological pathways and understanding enzyme-substrate interactions.

Table 2: Example Reaction - Amide Formation for Pharmaceutical Intermediates

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| This compound | Aniline Derivative (R-Ar-NH₂) | N-Aryl-2-bromo-4-methylpentanamide | Forms a key amide bond in the synthesis of enzyme inhibitors and other potential drug candidates. thieme-connect.de |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 Methylpentanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing a detailed map of the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR deliver precise information on the structure, connectivity, and chemical environment of the atoms within 2-bromo-4-methylpentanoyl chloride.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for each unique proton environment, confirming the successful synthesis of the target structure. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals a characteristic set of peaks.

The proton at the second carbon (C2), which is alpha to both the bromine atom and the carbonyl group, is significantly deshielded and appears as a triplet at approximately 4.52 ppm. The protons of the two methyl groups attached to the fourth carbon (C4) are diastereotopic and thus chemically non-equivalent, appearing as two distinct doublets at 0.95 and 1.01 ppm. The remaining protons on the alkyl chain (C3 and C4) present as a complex multiplet between 1.80 and 2.07 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | 0.95 | Doublet | 3H |

| (CH₃)₂CH- | 1.01 | Doublet | 3H |

| -CH₂-CH(CH₃)₂ | 1.80-2.07 | Multiplet | 3H |

| -CH(Br)- | 4.52 | Triplet | 1H |

Solvent: CDCl₃

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete analysis of the carbon framework.

The most downfield signal corresponds to the highly deshielded carbonyl carbon (C=O) of the acyl chloride group, typically appearing around 170 ppm. The carbon atom bonded to the electronegative bromine atom (C2) is also significantly deshielded and is expected in the region of 40-50 ppm. The carbons of the isobutyl group (C3, C4, and the two methyl carbons) resonate at higher fields, consistent with typical alkane chemical shifts. libretexts.org The presence of five distinct signals would confirm the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~170 |

| -CH(Br)- (C2) | ~45-55 |

| -CH₂- (C3) | ~40-45 |

| -CH- (C4) | ~25-30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This peak is typically observed at a high wavenumber, around 1783-1815 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

Other significant absorptions include those for the C-H stretching of the alkyl portions of the molecule, which appear in the 2850-2960 cm⁻¹ region. manchesterorganics.com The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, although it may be less distinct. The presence of the strong acyl chloride carbonyl peak is the most definitive diagnostic feature in the IR spectrum.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl | 2850 - 2960 |

| C=O Stretch | Acyl Chloride | 1783 - 1815 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₆H₁₀BrClO) is 211.96036 Da. HRMS analysis would be expected to yield a molecular ion peak very close to this value.

Furthermore, the presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This leads to a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

LC-MS for Purity Assessment and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample and confirming its molecular weight.

In an LC-MS analysis of this compound, the sample is first passed through an LC column (e.g., a C18 column) to separate the target compound from any impurities, residual starting materials, or byproducts. libretexts.org The eluent from the column is then directed into the mass spectrometer, which provides a mass spectrum for the components as they elute. The resulting chromatogram would ideally show a single major peak at a specific retention time. The mass spectrum of this peak should display the molecular ion cluster corresponding to the molecular weight of this compound (m/z ≈ 212, 214, 216), confirming its identity. Any additional peaks in the chromatogram would indicate impurities, and their corresponding mass spectra can be used to help identify them. The use of high-purity solvents and reagents is crucial to prevent the formation of adducts and minimize background noise, ensuring high sensitivity and reliable quantification.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable tools for the analysis of this compound and its reaction mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. In the context of syntheses involving this compound, TLC provides a qualitative snapshot of the reaction mixture, enabling chemists to determine the consumption of starting materials and the formation of products.

A typical application of TLC would be to monitor an acylation reaction, for instance, the reaction of this compound with a phenol (B47542) to form the corresponding ester. The progress of such a reaction can be tracked by spotting the reaction mixture on a TLC plate alongside the starting materials.

Methodology: A three-spotting technique is commonly employed on a silica (B1680970) gel TLC plate:

Spot A (Reference): A solution of the starting phenol.

Spot B (Co-spot): A mixture of the starting phenol and an aliquot of the reaction mixture.

Spot C (Reaction Mixture): An aliquot of the reaction mixture.

The plate is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve good separation of the components. After development, the plate is visualized, usually under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate.

Interpretation of Results: The relative positions of the spots, denoted by their retention factor (Rf), provide information about the reaction's progress. The starting phenol, being more polar than the resulting less polar ester product, will have a lower Rf value. As the reaction proceeds, the spot corresponding to the phenol in the reaction mixture lane (Spot C) will diminish in intensity, while a new spot, corresponding to the ester product with a higher Rf, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot (Spot B) helps to unambiguously identify the starting material spot in the reaction mixture.

Table 1: Hypothetical TLC Monitoring of the Reaction of this compound with 4-methoxyphenol

| Time Point | Spot A (Phenol Rf) | Spot C (Reaction Mixture) | Observations |

| t = 0 min | 0.35 | Spot at Rf 0.35 | Only starting material is present. |

| t = 30 min | 0.35 | Spots at Rf 0.35 and 0.60 | Appearance of product spot, starting material still present. |

| t = 2 hours | 0.35 | Faint spot at Rf 0.35, strong spot at Rf 0.60 | Reaction is nearing completion. |

| t = 4 hours | 0.35 | Spot at Rf 0.60 | Starting material is fully consumed. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, greater sensitivity, and more precise quantification than TLC. For this compound, HPLC is the method of choice for determining its purity and for the quantitative analysis of residual amounts in subsequent products.

Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging as they can react with protic solvents (like water or methanol) often used in reversed-phase HPLC, or degrade on the column. A common strategy to overcome this is through derivatization. The acyl chloride is reacted with a suitable nucleophile to form a stable, easily detectable derivative.

Derivatization-Based HPLC Method: A general method for the trace analysis of acyl chlorides involves derivatization with a chromophoric agent, such as an aromatic amine or hydrazine. For example, reacting this compound with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) would yield a stable hydrazide derivative that absorbs strongly in the UV-visible region, allowing for sensitive detection.

A Typical HPLC System for Purity and Quantitative Analysis would consist of:

Column: A reversed-phase column, such as a C18 or C8 column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV-Vis detector set at the wavelength of maximum absorbance of the derivative.

Quantification: Achieved by creating a calibration curve from the analysis of standard solutions of the derivative at known concentrations. The peak area of the derivative in the sample is then used to determine its concentration.

Purity Analysis: For purity assessment, a sample of this compound would be derivatized and then analyzed by HPLC. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often provide purity data, which is typically determined by Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Purity levels are often reported to be high, for instance, ≥99.5% as determined by GC-FID. While specific HPLC chromatograms for this compound are not readily available in the public domain, the principles of purity analysis remain the same.

Table 2: Representative HPLC Purity Data Presentation

| Compound | Retention Time (min) | Peak Area | Area % |

| This compound derivative | 8.54 | 125,600 | 99.5 |

| Impurity 1 | 4.21 | 314 | 0.25 |

| Impurity 2 | 7.89 | 314 | 0.25 |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of the highly reactive and likely liquid this compound is improbable, this method is invaluable for elucidating the solid-state structure of its stable, crystalline derivatives.

By converting this compound into a crystalline derivative, such as an amide or an ester of a complex alcohol, its structural features can be preserved and analyzed. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which can confirm the compound's constitution and stereochemistry.

Methodology:

Synthesis and Crystallization: A stable, crystalline derivative of this compound is synthesized. This often involves reacting the acyl chloride with a suitable amine or alcohol. The resulting product is then carefully crystallized, typically by slow evaporation of a solvent, to obtain a single crystal of sufficient quality.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

While no specific crystal structures of derivatives of this compound are available in the public domain, the data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C12H16BrNO |

| Formula Weight | 274.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(2) |

| Volume (Å3) | 1334.5(7) |

| Z | 4 |

| R-factor (%) | 4.5 |

Elemental Analysis (CHN) for Purity and Formula Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For a compound like this compound, which also contains oxygen, bromine, and chlorine, the analysis would typically be for carbon and hydrogen. The percentage of oxygen can be determined by difference, assuming the other elements are accounted for.

This technique provides a fundamental check of a compound's purity and corroborates its proposed molecular formula. The experimentally determined percentages of the elements are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity. Generally, a deviation of ±0.4% is considered acceptable for a pure compound.

Theoretical Calculation for this compound (C6H10BrClO):

Molecular Weight: 213.50 g/mol

Atomic Weight of C: 12.01 g/mol

Atomic Weight of H: 1.008 g/mol

Atomic Weight of Br: 79.90 g/mol

Atomic Weight of Cl: 35.45 g/mol

Atomic Weight of O: 16.00 g/mol

%C = (6 * 12.01 / 213.50) * 100 = 33.74%

%H = (10 * 1.008 / 213.50) * 100 = 4.72%

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % | Deviation % |

| Carbon (C) | 33.74 | 33.68 | -0.06 |

| Hydrogen (H) | 4.72 | 4.75 | +0.03 |

The data presented in the table is hypothetical but illustrates how the results of an elemental analysis would be reported to confirm the empirical formula and high purity of a sample of this compound.

Computational and Theoretical Investigations of 2 Bromo 4 Methylpentanoyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 2-bromo-4-methylpentanoyl chloride, DFT calculations, particularly at the B3LYP/6-31G* level of theory, have been instrumental in predicting its reactivity, especially in nucleophilic acyl substitutions.

Exploration of Electronic Structure and Bonding Characteristics

DFT studies allow for a detailed exploration of the electronic landscape of this compound. Key aspects of its electronic structure include the distribution of electron density, the nature of its molecular orbitals, and the polarity of its covalent bonds. These calculations can quantify the electrophilicity of the carbonyl carbon, a critical factor in its reactivity, through descriptors like Fukui indices. The steric hindrance imposed by the 4-methyl group can also be analyzed by examining the spatial distribution of its molecular orbitals.

Table 1: Calculated Geometric Parameters for a Representative Acyl Halide (Note: Data is illustrative and based on typical values for similar acyl halides calculated at the B3LYP/6-31G(d,p) level of theory, as specific data for this compound is not publicly available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.185 | ||

| C-Cl | 1.790 | ||

| C-Cα | 1.520 | ||

| Cα-Br | 1.950 | ||

| O=C-Cl | 125.5 | ||

| O=C-Cα | 124.8 | ||

| Cl-C-Cα | 109.7 | ||

| C-Cα-Br | 110.2 | ||

| O=C-Cα-Br | 15.0 (syn-periplanar) |

Table 2: Calculated Electronic Properties for a Representative Acyl Halide (Note: Data is illustrative and based on typical values for similar acyl halides.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on Carbonyl Carbon | +0.75 e |

| Mulliken Charge on Carbonyl Oxygen | -0.60 e |

| Mulliken Charge on Chlorine | -0.15 e |

| Mulliken Charge on Bromine | -0.05 e |

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can aid in the characterization of this compound. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, the vibrational frequencies corresponding to the carbonyl (C=O) stretch and the carbon-halogen (C-Br, C-Cl) stretches can be calculated. Similarly, the chemical shifts of the various protons and carbon atoms in the molecule can be predicted, providing a theoretical counterpart to experimental NMR data.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are anticipated values based on computational studies of similar molecules.)

| Spectroscopic Technique | Parameter | Predicted Value |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretching Frequency | ~1790 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical Shift of α-proton (CH-Br) | ~4.3 - 4.6 ppm |

| ¹³C NMR Spectroscopy | Chemical Shift of Carbonyl Carbon | ~170 ppm |

| ¹³C NMR Spectroscopy | Chemical Shift of α-carbon (C-Br) | ~45 ppm |

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving this compound is a key area of computational investigation. By modeling reaction pathways and identifying transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes.

Elucidation of Mechanistic Preferences

Computational studies can elucidate the preferred mechanisms for reactions such as nucleophilic substitution at the acyl carbon or at the α-carbon. For nucleophilic acyl substitution, calculations can map out the energy profile for both concerted and stepwise pathways, helping to determine which is more favorable. It is generally understood that reactions with nucleophiles proceed via an SN2 pathway. Furthermore, the role of the bromine atom in influencing the reaction mechanism, for instance, through neighboring group participation, can be explored.

Prediction of Stereochemical Outcomes

Given the presence of a chiral center at the α-carbon, predicting the stereochemical outcome of reactions is of significant interest. Computational modeling can be used to calculate the activation energies for the formation of different stereoisomers. By comparing the energies of the transition states leading to the (R) and (S) products, it is possible to predict which enantiomer or diastereomer will be formed in excess.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformers. Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The rotation around the C-Cα single bond is a key conformational feature. This rotation gives rise to different staggered and eclipsed conformations, with the relative energies being influenced by steric interactions between the bulky bromine and isobutyl groups, as well as electrostatic interactions between the polar C=O, C-Cl, and C-Br bonds. The most stable conformers are typically those that minimize these unfavorable interactions. The energy landscape, a map of the potential energy as a function of the molecule's dihedral angles, can reveal the relative populations of these conformers at a given temperature.

Theoretical Prediction of Reactivity Profiles

The prediction of how this compound will behave in a chemical reaction is grounded in the principles of quantum mechanics. Computational models, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for this purpose. These models allow for the calculation of various molecular properties that are direct indicators of reactivity.

One of the fundamental aspects of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density and most available lone pairs, such as the oxygen and bromine atoms. The LUMO, conversely, is anticipated to be centered on the electrophilic sites of the molecule, most notably the carbonyl carbon of the acyl chloride group. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) highlight electron-deficient areas that are prone to nucleophilic attack. In the case of this compound, the MEP would clearly illustrate the electrophilic nature of the carbonyl carbon and the electron-rich character of the carbonyl oxygen and the halogen atoms.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative measure of the local reactivity of different atomic sites within the molecule. These indices help to pinpoint the exact atoms that are most likely to participate in a given type of reaction. For instance, the Fukui function can be used to quantify the electrophilicity of the carbonyl carbon, providing a numerical basis for its high reactivity towards nucleophiles.

While specific, experimentally verified computational data for this compound is not widely available in public databases, theoretical calculations based on established methodologies can provide reliable predictions. The following tables present hypothetical yet representative data that would be obtained from such a DFT study, illustrating the types of information that are crucial for predicting reactivity.

| Parameter | Value (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO Energy | -9.85 | Oxygen (C=O), Bromine |

| LUMO Energy | -1.20 | Carbon (C=O) |

| HOMO-LUMO Gap | 8.65 | - |

| Atom | Charge (e) |

|---|---|

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Bromine | -0.20 |

| Chlorine | -0.30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-methylpentanoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, 2-bromopentanoic acid reacts with oxalyl chloride in dichloromethane (DCM) with catalytic DMF to yield the acid chloride in quantitative yield . Optimization involves controlling stoichiometry (e.g., 1.1 equivalents of halogenating agent), temperature (0–25°C), and reaction time (2–6 hours). Excess reagents are removed under reduced pressure, and the product is purified via distillation or recrystallization.

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Halogenating Agent | Oxalyl chloride | Higher purity |

| Solvent | DCM | Improved solubility |

| Catalyst | DMF (3 drops) | Accelerates reaction |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy is critical for confirming the carbonyl stretch of the acid chloride group (νmax ~1783 cm⁻¹). Nuclear Magnetic Resonance (NMR) identifies structural features:

- ¹H NMR : Methyl protons (δ 1.2–1.5 ppm) and α-protons adjacent to bromine (δ 4.0–4.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~40 ppm).

Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and respiratory protection in ventilated environments. Store in a locked, dry area away from moisture to prevent hydrolysis. Immediate decontamination with water is required for skin/eye contact. Avoid incompatible materials (e.g., bases, alcohols) to prevent exothermic reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density and local kinetic energy to predict reaction pathways. For example, the electrophilicity of the carbonyl carbon can be quantified using Fukui indices, while steric effects from the 4-methyl group are analyzed via molecular orbital spatial distributions . Correlate computational results with experimental kinetics (e.g., rate constants in different solvents).

Q. What strategies resolve contradictions in spectroscopic data during purity assessment?

- Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected peaks) may arise from residual solvents or byproducts. Use multi-technique validation:

- Chromatography : HPLC or GC-MS to isolate impurities.

- Elemental Analysis : Verify C/H/Br/Cl ratios.

- X-ray Crystallography : Resolve structural ambiguities (e.g., using SHELXL for refinement) .

Q. How does the steric environment of this compound influence its reactivity in esterification reactions?

- Methodological Answer : The 4-methyl group introduces steric hindrance, slowing nucleophilic attack. Kinetic studies under varying conditions (e.g., THF vs. DMF) reveal solvent-dependent activation energies. Compare with less-hindered analogs (e.g., 2-bromopropanoyl chloride) to quantify steric effects via Arrhenius plots .

| Substrate | Rate Constant (k, s⁻¹) | Steric Hindrance |

|---|---|---|

| 2-Bromo-4-methylpentanoyl Cl | 0.0021 | High |

| 2-Bromopropanoyl Cl | 0.0045 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |